

Comparative Bioactivity Guide: Morpholine vs. Thiomorpholine Analogs

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Compound of Interest

Compound Name:	Octahydrocyclopenta[b]thiomorpholine
CAS No.:	30196-20-4
Cat. No.:	B1373850

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Executive Summary: The Oxygen-Sulfur Switch[1]

In medicinal chemistry, the bioisosteric replacement of a morpholine ring with a thiomorpholine ring is a strategic "switch" used to modulate lipophilicity, metabolic stability, and target binding affinity. While morpholine is a privileged scaffold offering high water solubility and hydrogen-bond acceptor (HBA) capability, thiomorpholine introduces a "soft" sulfur center, altering the electronic profile and metabolic fate.

Decision Matrix: When to Switch?

Feature	Morpholine (Oxygen)	Thiomorpholine (Sulfur)	Strategic Implication
Lipophilicity (LogP)	Lower (-0.[1]86)	Higher (Increased Lipophilicity)	Switch to Sulfur to improve membrane permeability or blood-brain barrier (BBB) penetration.
H-Bonding	Strong Acceptor (Ether O)	Weak Acceptor	Switch to Sulfur if the ether oxygen is not a critical hinge binder, or to reduce desolvation penalties.
Metabolism	N-Dealkylation / Ring Opening	S-Oxidation (Sulfoxide/Sulfone)	Sulfur introduces a metabolic "soft spot" (CYP3A4); however, active metabolites (sulfoxides) can extend efficacy (e.g., Sutezolid).
Basicity (pKa)	~8.36	~9.0 (Predicted)	Both are moderately basic; Thiomorpholine is slightly more basic, affecting lysosomal trapping and solubility.

Physicochemical & Structural Profiling

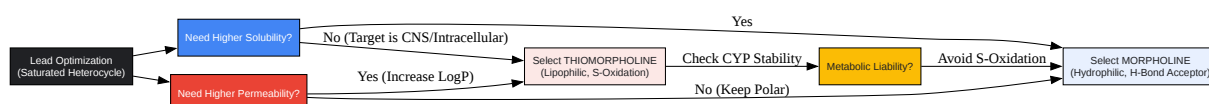
The fundamental difference lies in the heteroatom. Oxygen is hard, electronegative, and a strong H-bond acceptor. Sulfur is soft, larger, less electronegative, and oxidizable.

Comparative Data Table

Property	Morpholine	Thiomorpholine	Impact on Bioactivity
Molecular Weight	87.12 g/mol	103.19 g/mol	Minor increase; rarely affects ligand efficiency significantly. [1]
LogP (Octanol/Water)	-0.86 (Hydrophilic)	~ -0.2 to +0.5 (Variable)	Thiomorpholine analogs are consistently more lipophilic, aiding passive transport.
Water Solubility	Miscible	Miscible (Pure form)	In complex drugs, thiomorpholine analogs often show lower aqueous solubility than morpholine counterparts.
Electronic Effect	Inductive withdrawing (-I)	Weakly withdrawing	Sulfur's lone pairs are more diffuse; less capable of directional H-bonding in kinase hinge regions.[1]

Structural Visualization (Graphviz)

The following diagram illustrates the decision logic for selecting between these two scaffolds based on ADME/Tox requirements.



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Caption: Decision tree for scaffold selection based on solubility, permeability, and metabolic constraints.

Case Studies: Evidence from the Field

Infectious Disease: Linezolid vs. Sutezolid

This is the definitive case study for the Morpholine-to-Thiomorpholine switch.[1]

- Linezolid (Zyvox): Contains a morpholine ring.[2] It is a standard-of-care oxazolidinone for Gram-positive infections.[1]
- Sutezolid (PNU-100480): The thiomorpholine analog of Linezolid.[3]

Experimental Outcome:

- Potency: Sutezolid demonstrates superior bactericidal activity against Mycobacterium tuberculosis (including MDR strains) compared to Linezolid.
- Metabolism as an Advantage: Sutezolid is rapidly metabolized by CYP3A4 and FMOs to its sulfoxide metabolite (U-101603). Unlike many metabolic byproducts, this sulfoxide is bioactive and contributes significantly to the intracellular killing of bacteria.
- Toxicity: Sutezolid shows a potentially improved safety profile regarding mitochondrial toxicity (a known issue with Linezolid), although clinical validation is ongoing.

Oncology: PI3K Inhibitors (ZSTK474 Analogs)

- Context: The morpholine oxygen in ZSTK474 forms a critical hydrogen bond with the hinge region of PI3K (Val851 in PI3Ky).
- The Switch: Replacing the morpholine with thiomorpholine abolishes this H-bond acceptor capability.[1]
- Result: The thiomorpholine analogs generally show reduced potency (IC50 increases from nanomolar to micromolar range) for isoforms where that specific H-bond is essential.

- Lesson: Thiomorpholine is not a universal bioisostere.[1] If the morpholine oxygen is a pharmacophoric anchor, the sulfur switch will fail unless the protein can accommodate a different interaction (e.g., Met-Sulfur interaction).

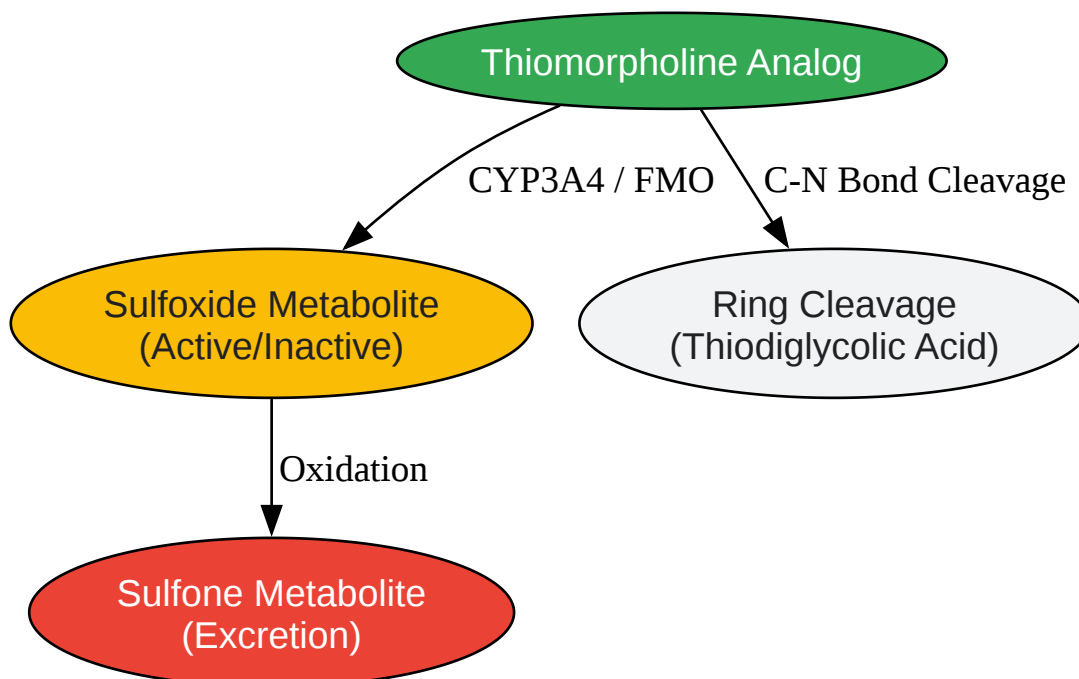
Metabolic Stability & Toxicology[4]

Understanding the metabolic fate is crucial for scaffold selection.[1]

Metabolic Pathways[5]

- Morpholine: primarily undergoes oxidative N-dealkylation or ring scission (opening) to form amino acid intermediates (e.g., (2-aminoethoxy)acetic acid).
- Thiomorpholine: The sulfur atom is a "soft nucleophile" highly susceptible to S-oxidation.[1]
 - Step 1: Formation of Sulfoxide (S=O).[4] Often reversible or bioactive.[1]
 - Step 2: Formation of Sulfone (O=S=O). Usually inactive and excreted.[1]

Metabolic Pathway Diagram



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Caption: Primary metabolic pathways for thiomorpholine, highlighting the dominant S-oxidation route.[1]

Experimental Protocols

Protocol: Synthesis of Thiomorpholine Analogs (Thiol-Ene Route)

A robust method for generating thiomorpholine cores, avoiding the use of mustard gas equivalents.

Reagents: Cysteamine hydrochloride, Vinyl chloride (or vinyl sulfones for derivatives), 9-fluorenone (photocatalyst). Workflow:

- Preparation: Dissolve cysteamine HCl (1.0 equiv) in a solvent mixture (e.g., MeOH/H₂O).
- Thiol-Ene Reaction: Introduce the vinyl component.[1] For the parent ring, vinyl chloride is used under photochemical conditions (365 nm LED) with 0.1-0.5 mol% 9-fluorenone.[1]
- Cyclization: The resulting "half-mustard" intermediate is cyclized under basic conditions (NaOH or Et₃N) at elevated temperature (60°C) for 2-4 hours.
- Isolation: Extract with DCM, dry over MgSO₄, and concentrate. Thiomorpholine is a liquid (bp 169°C) and can be distilled or used directly.

Protocol: In Vitro Metabolic Stability (Microsomal S-Oxidation)

To quantify the liability of the sulfur center.

- System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
- Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Substrate: Incubate test compound (Morpholine vs. Thiomorpholine analog) at 1 μM final concentration.
- Initiation: Add NADPH-regenerating system (1 mM NADPH final).

- Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.
- Analysis: LC-MS/MS. Monitor for parent depletion AND formation of +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks for the thiomorpholine analog.
- Calculation: Calculate Intrinsic Clearance (CL_{int}) and $t_{1/2}$. Expect $t_{1/2}$ for thiomorpholine to be shorter due to rapid S-oxidation unless sterically hindered.[1]

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